2-(Pyrimidin-2-ylsulfanyl)aniline
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Overview
Description
2-(Pyrimidin-2-ylsulfanyl)aniline is an organic compound with the molecular formula C10H9N3S. It is a derivative of aniline, where the aniline moiety is substituted with a pyrimidin-2-ylsulfanyl group.
Mechanism of Action
Target of Action
The primary targets of 2-(Pyrimidin-2-ylsulfanyl)aniline are Mer and c-Met kinases . These kinases are commonly overexpressed in various tumors, making them ideal targets for the development of antitumor drugs . Additionally, pyrimidines, including this compound, have been found to have anti-inflammatory effects, attributed to their inhibitory response against certain vital inflammatory mediators .
Mode of Action
This compound interacts with its targets, Mer and c-Met kinases, by inhibiting their activities . This inhibition results in the suppression of tumor growth . In the context of its anti-inflammatory effects, it inhibits the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
The compound affects the biochemical pathways associated with the activities of Mer and c-Met kinases, which are involved in cell growth and survival . In the context of inflammation, it affects the pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
A related compound was found to exhibit exceptional liver microsomal stability in vitro, with a half-life of 531 min in human liver microsome . This suggests that this compound may also have favorable ADME properties, impacting its bioavailability.
Result of Action
The inhibition of Mer and c-Met kinases by this compound can lead to the suppression of tumor growth . Its anti-inflammatory effects result from the inhibition of certain inflammatory mediators, potentially leading to a reduction in inflammation .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been known to exhibit diverse biological potential
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrimidine derivatives can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrimidine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that pyrimidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-ylsulfanyl)aniline typically involves the reaction of 2-chloropyrimidine with aniline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aniline acts as a nucleophile and displaces the chlorine atom on the pyrimidine ring. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-ylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, or halogenated anilines.
Scientific Research Applications
2-(Pyrimidin-2-ylsulfanyl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound for the development of novel therapeutics targeting specific diseases.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-ylsulfanyl)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Thiazol-2-ylsulfanyl)aniline: Contains a thiazole ring instead of a pyrimidine ring.
2-(Benzothiazol-2-ylsulfanyl)aniline: Features a benzothiazole ring instead of a pyrimidine ring.
Uniqueness
2-(Pyrimidin-2-ylsulfanyl)aniline is unique due to the presence of the pyrimidine ring, which imparts distinct electronic properties and reactivity compared to its analogs. The pyrimidine ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, making this compound particularly useful in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNIKBSUZMROQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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